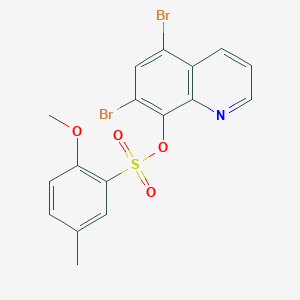![molecular formula C7H18Cl2N2 B2472154 [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride CAS No. 2287287-03-8](/img/structure/B2472154.png)
[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its behavior under different conditions. For the similar compound “{1-[(dimethylamino)methyl]cyclopropyl}methanol”, the predicted boiling point is 170.6±13.0 °C, and the predicted density is 0.981±0.06 g/cm3 .Scientific Research Applications
1. Synthesis and Characterization
- Novel compounds related to [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride have been synthesized for various research purposes. For example, a novel 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine has been synthesized, with its structure confirmed through NMR and X-ray diffractions (Zhai Zhi-we, 2014).
2. Reactivity and Mechanism Studies
- The reactivity of related compounds has been a subject of study, leading to a better understanding of their chemical behavior. For instance, methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl) propenoate dichloride and its derivatives have been prepared and their mechanism of conversion and reactivity under various conditions has been explored (A. S. Koch et al., 1990).
3. Structural Analysis and Synthesis
- Detailed structural analysis and synthesis of compounds with similarities to [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride have been conducted. For example, the synthesis and X-ray study of 6-(N-pyrrolyl)purine and thymine derivatives of 1-aminocyclopropane-1-carboxylic acid provides insights into the structural characteristics of these types of compounds (M. Cetina et al., 2004).
4. Antitumor Activity and DNA Interactions
- Some derivatives have been explored for their potential in cancer research. For instance, palladium(II) and platinum(II) complexes with model nucleobase anions have shown significant antitumor activity and interactions with DNA. These studies contribute to the understanding of the potential therapeutic applications of these compounds (J. Ruiz et al., 2006).
5. Development of Novel Anticancer Agents
- Research has been conducted on the development of new anticancer agents, such as the synthesis and cytotoxicity studies of new (Dimethylamino)-Functionalised and 7-Azaindole-Substituted 'Titanocene' Anticancer Agents. These studies contribute to the expanding field of cancer therapy (M. Hogan et al., 2008).
Safety and Hazards
Safety and hazard information is crucial for handling and working with chemical compounds. For the similar compound “{1-[(dimethylamino)methyl]cyclopropyl}methanol”, it has been classified with the GHS symbols GHS02, GHS05, and GHS07, indicating that it is flammable, corrosive, and harmful if inhaled .
properties
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7(5-8)3-4-7;;/h3-6,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJOJYPLPFBAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

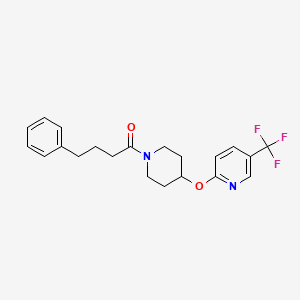
![2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2472072.png)
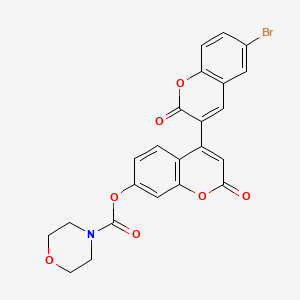


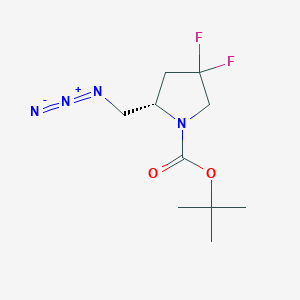
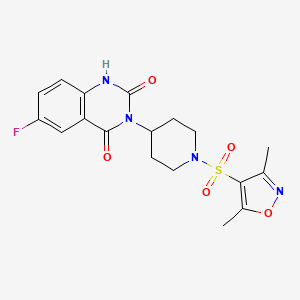
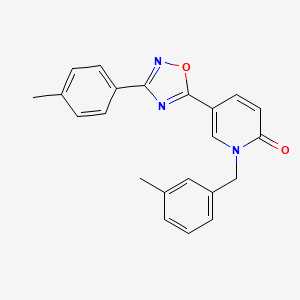
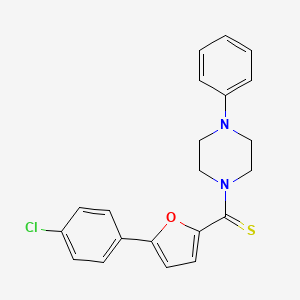
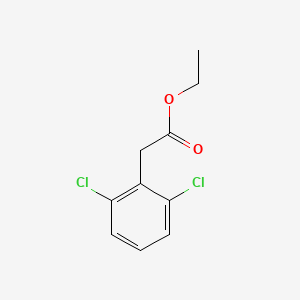
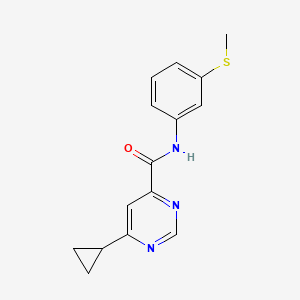
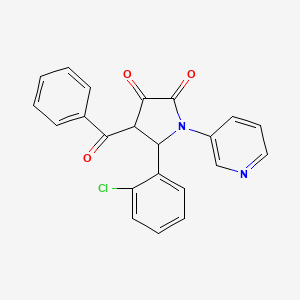
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2472092.png)
